molecular formula C7H8ClF3 B6311756 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane CAS No. 1858255-58-9

1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane

Cat. No.: B6311756
CAS No.: 1858255-58-9
M. Wt: 184.58 g/mol
InChI Key: SMVVEVGACJWYRT-UHFFFAOYSA-N
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Description

1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a fascinating chemical compound with a unique structure that includes a cyclobutane ring substituted with chlorine, ethenyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-1,2,2-trifluoroethene and 3-methylcyclobutene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has several scientific research applications:

    Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be compared with other similar compounds, such as:

    1-Chloro-1,2,2-trifluoroethene: This compound shares the trifluoromethyl and chlorine substituents but lacks the cyclobutane ring.

    3-Methylcyclobutene: This compound has the cyclobutane ring and methyl group but lacks the chlorine and trifluoromethyl substituents.

    1-Chloro-4-ethenylcyclobutane: This compound has the cyclobutane ring and ethenyl group but lacks the trifluoromethyl substituents.

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVVEVGACJWYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1(F)F)(F)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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